2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE
CAS No.: 14437-87-7
Cat. No.: VC20976982
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14437-87-7 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | ZOPZKFNSQYCIPP-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)CBr)C |
| SMILES | CC1(OCC(O1)CBr)C |
| Canonical SMILES | CC1(OCC(O1)CBr)C |
Introduction
Chemical Identity and Structure
2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is an organic compound characterized by a five-membered dioxolane ring with two methyl groups at the 2-position and a bromomethyl substituent at the 4-position with R stereochemistry. This compound is known for its utility as a building block in organic synthesis and as an intermediate in pharmaceutical manufacturing processes.
Basic Chemical Information
The compound is formally identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane |
| CAS Registry Number | 14437-87-7 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Standard InChI | InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChIKey | ZOPZKFNSQYCIPP-YFKPBYRVSA-N |
| Canonical SMILES | CC1(OCC(O1)CBr)C |
The R-configuration at the 4-position is a critical structural feature that differentiates this compound from its S-enantiomer and influences its reactivity and applications in stereoselective synthesis.
Structural Features
The compound contains several key functional groups that contribute to its chemical behavior:
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A cyclic acetal (1,3-dioxolane) structure that provides stability
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Two geminal dimethyl groups at the 2-position that offer steric protection
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A bromomethyl substituent that serves as a reactive handle for nucleophilic substitution reactions
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A stereocenter at the 4-position with R configuration that enables stereoselective transformations
These structural elements collectively make 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane valuable in synthetic organic chemistry, particularly for reactions requiring stereochemical control.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is essential for its effective utilization in research and industrial applications.
Physical Properties
While specific physical data for the R-isomer is limited in the available literature, related dioxolane compounds with similar structures provide insight into its likely properties:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Molecular Weight | 195.05 g/mol |
| Density | Approximately 1.3-1.4 g/cm³ (estimated based on similar compounds) |
| Boiling Point | Approximately 190-195°C at 760 mmHg (estimated) |
| Flash Point | Approximately 70-75°C (estimated) |
These properties are important considerations for handling, storage, and utilization of the compound in laboratory and industrial settings.
Stereochemical Properties
The R-configuration at the 4-position of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is critical for its applications in asymmetric synthesis. This stereocenter allows for the transfer of stereochemical information in subsequent reactions, making the compound valuable for the synthesis of chiral molecules.
Synthesis Methods
The synthesis of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane typically involves several established methods, with variations in approach depending on the desired scale and purity.
Common Synthetic Routes
One of the most common approaches for synthesizing this compound involves the bromination of a suitable precursor derived from naturally occurring chiral compounds:
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Starting with (R)-solketal (which provides the required stereochemistry)
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Introduction of the bromo substituent through nucleophilic substitution reactions
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Protection of the resulting structure to form the 1,3-dioxolane ring system
The synthesis often requires careful control of reaction conditions to maintain stereochemical integrity and prevent side reactions, particularly those involving the reactive bromomethyl group.
Reaction Conditions and Considerations
The synthesis typically involves the following key considerations:
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Temperature control to prevent racemization or decomposition
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Appropriate solvent selection to facilitate reaction without promoting side reactions
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Careful management of reagent stoichiometry to maximize yield
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Controlled addition rates to minimize exothermic reactions
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Inert atmosphere conditions (nitrogen or argon) to prevent oxidation
Recent improvements in synthesis methods have focused on increasing yield and purity while minimizing the use of hazardous reagents, in alignment with green chemistry principles.
Purification Techniques
Once synthesized, 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:
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Crystallization from appropriate solvents (such as ethanol, 2-propanol, or ethyl acetate)
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Column chromatography using silica gel and appropriate solvent systems
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Distillation under reduced pressure for larger-scale preparations
These purification techniques are selected based on the scale of synthesis and the required purity for subsequent applications.
Chemical Reactivity
The reactivity of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is primarily determined by its bromomethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions.
Types of Reactions
This compound participates in various chemical transformations:
Nucleophilic Substitution Reactions
The bromomethyl group readily undergoes SN2 reactions with various nucleophiles, including:
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Amines to form amino derivatives
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Thiols to form thioethers
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Cyanides to form nitrile compounds
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Azides to form azido intermediates for click chemistry
These substitution reactions are particularly valuable because they proceed with inversion of configuration, allowing for stereochemical control in the synthesis of more complex molecules.
Elimination Reactions
Under basic conditions, the compound can undergo elimination reactions to form alkenes, though these are generally less common than substitution reactions due to steric constraints of the dioxolane ring.
Reduction Reactions
The bromo substituent can be reduced to form the corresponding methyl derivative, which is useful for certain synthetic pathways where the bromo group has served its purpose as a synthetic handle.
Common Reagents and Conditions
Typical reaction conditions for transformations involving 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane include:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, azides | Polar aprotic solvents (DMF, DMSO, acetonitrile), room temperature to 80°C |
| Reduction | LiAlH₄, NaBH₄, H₂/Pd | THF or ethanol, 0°C to room temperature |
| Metal-Catalyzed Coupling | Grignard reagents, organolithium compounds | THF, -78°C to room temperature, inert atmosphere |
These reaction conditions can be modified based on specific synthetic requirements and the nature of other functional groups present in reaction partners.
Applications in Scientific Research
2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxalane serves as a valuable building block in various scientific research applications.
Pharmaceutical Synthesis
In pharmaceutical research, this compound plays a significant role as an intermediate in the synthesis of various bioactive molecules. Its enantiomeric purity allows for the preparation of stereochemically defined pharmaceuticals, which is crucial for biological activity and regulatory approval.
A notable application is in the synthesis pathway of mitratapide, an apoB secretion/MTP inhibitor. The synthesis involves using brominated 1,3-dioxolane derivatives as key intermediates, with careful control of stereochemistry to ensure the desired biological activity of the final compound .
Asymmetric Synthesis
The compound serves as a chiral auxiliary or building block in asymmetric synthesis, where the stereochemical information can be transferred to create new stereocenters with high selectivity. This makes it valuable in the synthesis of complex natural products and pharmaceuticals where stereochemical control is essential.
The R-configuration at the 4-position allows for predictable stereochemical outcomes in subsequent reactions, providing a reliable method for introducing chirality into target molecules.
Industrial Applications
In industrial settings, 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane finds applications in:
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Production of specialty chemicals where chirality plays a crucial role
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Preparation of chiral catalysts for industrial processes
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Synthesis of agrochemicals with specific stereochemical requirements
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Development of advanced materials with defined structural properties
The industrial applications often leverage the compound's ability to undergo clean substitution reactions with minimal side product formation, making it suitable for large-scale processes.
Structural Analogs and Related Compounds
Several structural analogs of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane exist, each with distinct properties and applications.
Comparison with S-Isomer
The S-isomer, 2,2-dimethyl-4(S)-4-bromomethyl-1,3-dioxalane (CAS: 113428-57-2), is a mirror image of the R-isomer and displays similar physical properties but opposite stereochemical behavior in asymmetric reactions .
| Property | R-Isomer (CAS: 14437-87-7) | S-Isomer (CAS: 113428-57-2) |
|---|---|---|
| Molecular Formula | C₆H₁₁BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol | 195.05 g/mol |
| Stereochemistry | R configuration at C-4 | S configuration at C-4 |
| Optical Rotation | Negative (-) | Positive (+) |
| Synthetic Utility | Leads to one set of stereoisomers | Leads to opposite stereoisomers |
The choice between these isomers depends on the desired stereochemical outcome in the target molecule, making them complementary tools in stereoselective synthesis.
Related Dioxolane Derivatives
Several related compounds share the dioxolane core structure but differ in substitution patterns:
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2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal): A common precursor in the synthesis of the bromomethyl derivative
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2,2-Dimethyl-4-chloromethyl-1,3-dioxolane: A related compound with a chloro substituent instead of bromo
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2,2-Dimethyl-4-iodomethyl-1,3-dioxolane: Features increased reactivity due to the more labile iodo group
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2,2-Dimethyl-4-azidomethyl-1,3-dioxolane: An intermediate often prepared from the bromomethyl derivative
These related compounds offer varying levels of reactivity and can be selected based on the specific requirements of synthetic pathways.
Structurally Complex Analogs
More complex analogs include compounds where one or both methyl groups at the 2-position are replaced with other substituents, such as phenyl or substituted phenyl groups. For example, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) represents a structurally more complex analog that serves as a key intermediate in the synthesis of specific pharmaceutical compounds .
These structural variations allow for fine-tuning of properties such as solubility, reactivity, and stereochemical influence, expanding the utility of this class of compounds in organic synthesis.
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